molecular formula C9H9F2NO4S B13464063 N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide

Cat. No.: B13464063
M. Wt: 265.24 g/mol
InChI Key: XNUSVMQIHHCPOT-UHFFFAOYSA-N
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Description

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide is an organic compound characterized by the presence of fluorine, formyl, methoxy, and methanesulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the introduction of the methanesulfonamide group to a pre-functionalized aromatic ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluoro-3-methylphenyl)methanesulfonamide
  • N-(2,4-difluoro-3-methoxyphenyl)methanesulfonamide
  • N-(2,4-difluoro-3-formylphenyl)methanesulfonamide

Uniqueness

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and formyl groups, along with the methoxy and methanesulfonamide functionalities, makes it distinct from other similar compounds.

Biological Activity

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, including in vitro and in vivo evaluations, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound features a difluorinated aromatic ring with a methanesulfonamide moiety, which is known to enhance solubility and biological activity. The presence of fluorine atoms can significantly influence the pharmacokinetic properties of compounds.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives often range in the low micromolar range, suggesting potent antimicrobial activity.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli62.5
Compound BE. faecalis78.12

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these assays suggest significant antiproliferative effects.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings align with studies on structurally similar compounds that also exhibit cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies indicate that fluorinated compounds possess antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress within cells.

Case Studies

A recent study explored the biological activity of a series of methanesulfonamide derivatives, including those with difluorinated aromatic systems. The results indicated that these compounds exhibited not only antimicrobial but also significant anticancer properties:

  • Study Design : A comparative analysis was conducted on various derivatives to assess their biological activities.
  • Results : Compounds with methanesulfonamide groups showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.

Properties

Molecular Formula

C9H9F2NO4S

Molecular Weight

265.24 g/mol

IUPAC Name

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H9F2NO4S/c1-16-7-3-6(10)5(4-13)8(11)9(7)12-17(2,14)15/h3-4,12H,1-2H3

InChI Key

XNUSVMQIHHCPOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C)F)C=O)F

Origin of Product

United States

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